molecular formula C16H15NO2 B1621369 9-Carbazoleacetic acid ethyl ester CAS No. 6209-23-0

9-Carbazoleacetic acid ethyl ester

Cat. No.: B1621369
CAS No.: 6209-23-0
M. Wt: 253.29 g/mol
InChI Key: LNGTVJADQVHFHN-UHFFFAOYSA-N
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Description

Contextual Significance of Carbazole (B46965) Derivatives in Contemporary Organic and Materials Chemistry

Carbazole, a tricyclic aromatic heterocycle, has been a cornerstone of chemical research since its initial isolation from coal tar. rsc.orgnih.gov Its rigid, planar structure and electron-rich nature bestow upon it unique photophysical and electronic properties, making it a privileged scaffold in both organic and materials chemistry. rsc.orgacs.org Carbazole derivatives are integral to the development of a wide array of functional materials and biologically active molecules. rsc.orgtandfonline.com

In the realm of materials chemistry , carbazole-based compounds are extensively studied for their applications in optoelectronic devices. Their excellent hole-transporting capabilities and high thermal stability make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgacs.org The ability to tune their electronic properties through substitution on the carbazole core allows for the rational design of materials with specific functionalities. acs.orgrsc.org For instance, derivatives like 4,4'-N,N'-dicarbazole biphenyl (B1667301) (CBP) and polyvinyl carbazole (PVK) are benchmark materials in organic electronics. tandfonline.com

In organic chemistry , the carbazole framework is a key structural motif in numerous natural products and synthetic pharmaceuticals. nih.govacs.org The inherent bioactivity of the carbazole nucleus has spurred the synthesis of a vast library of derivatives with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.govmdpi.com The development of novel synthetic methodologies to construct and functionalize the carbazole ring system remains an active area of research, with techniques ranging from classical methods like the Graebe-Ullmann reaction to modern metal-catalyzed cross-coupling and C-H activation strategies. tandfonline.comorganic-chemistry.org

Rationale for Focused Investigation of 9-Carbazoleacetic Acid Ethyl Ester in Scholarly Pursuits

The specific focus on this compound within the broader family of carbazole derivatives stems from its role as a versatile synthetic intermediate. The ethyl acetate (B1210297) group at the 9-position of the carbazole nucleus provides a reactive handle for further chemical transformations. This allows for the introduction of various functional groups and the construction of more complex molecular architectures.

One key aspect of its utility is in the synthesis of novel heterocyclic compounds. For example, the ester can be converted into the corresponding acetohydrazide, which then serves as a precursor for the synthesis of derivatives containing oxadiazole, pyrazole, and pyrimidine (B1678525) rings. researchgate.net This modular approach enables the systematic exploration of structure-activity relationships in the development of new bioactive compounds. Research has shown that such modifications can lead to potent antimicrobial agents. researchgate.net

Furthermore, the presence of the ester functionality allows for its use in polymerization reactions, potentially leading to the creation of novel carbazole-containing polymers with tailored properties for materials science applications. The ability to precisely control the structure of the monomer unit is crucial for designing polymers with desired electronic and physical characteristics.

Overview of Principal Academic Research Domains Pertaining to the Compound

The academic research surrounding this compound can be broadly categorized into two main domains:

Synthetic Chemistry and Methodology: A significant portion of the research focuses on the synthesis of this compound itself and its subsequent use as a building block for more complex molecules. researchgate.net Studies often detail the reaction conditions and yields for the N-alkylation of carbazole with ethyl chloroacetate (B1199739) or similar reagents. researchgate.net Subsequent research then explores the chemical transformations of the ethyl ester group to generate a variety of derivatives. For instance, its conversion to 2-(9H-carbazol-9-yl)acetohydrazide is a common step to access a range of other heterocyclic systems. researchgate.net

Medicinal and Biological Chemistry: Another major area of investigation is the exploration of the biological activities of compounds derived from this compound. Researchers have synthesized series of novel carbazole derivatives starting from this ester and evaluated their potential as antimicrobial and antifungal agents. nih.govresearchgate.net These studies often involve determining the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains and exploring the structure-activity relationships to identify key structural features responsible for the observed biological effects. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-carbazol-9-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-19-16(18)11-17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGTVJADQVHFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369501
Record name ethyl 2-carbazol-9-ylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6209-23-0
Record name 9-Carbazoleacetic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006209230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 2-carbazol-9-ylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-CARBAZOLEACETIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24K5PCJ3XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 9-Carbazoleacetic Acid Ethyl Ester

The synthesis of this compound can be achieved through several reliable methods, primarily involving the N-alkylation of the carbazole (B46965) ring.

Conventional Esterification and Alkylation Techniques

A primary and conventional method for synthesizing this compound involves the direct N-alkylation of carbazole. In a typical procedure, carbazole is treated with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), in the presence of a base. The base, commonly potassium hydroxide (B78521) or potassium carbonate, deprotonates the nitrogen of the carbazole ring, forming a nucleophilic carbazolide anion. This anion then attacks the electrophilic carbon of the ethyl haloacetate in a nucleophilic substitution reaction, displacing the halide and forming the desired ester.

Another approach involves the reaction of carbazole with ethyl acetoacetate (B1235776). This method also results in the formation of ethyl 9H-carbazol-9-ylacetate, providing a direct route to the target compound.

Table 1: Conventional Synthesis of this compound
Reactant 1Reactant 2ConditionsProduct
CarbazoleEthyl AcetoacetateN/AEthyl 9H-carbazol-9-ylacetate
CarbazoleEthyl BromoacetateBase (e.g., KOH)Ethyl 9H-carbazol-9-ylacetate

Catalyst-Mediated Synthesis Approaches for Enhanced Efficiency and Selectivity

To improve the efficiency, yield, and reaction conditions of the synthesis, catalyst-mediated approaches are often employed. Phase-transfer catalysis (PTC) is a particularly effective technique for the N-alkylation of carbazoles. google.comcrdeepjournal.org In this setup, the reaction is carried out in a two-phase system (e.g., a solid-liquid or liquid-liquid system). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like benzyl (B1604629) triethyl ammonium chloride, facilitates the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent (ethyl haloacetate) is dissolved. google.comjetir.org This method often allows for milder reaction conditions, reduces reaction times, and can lead to higher product yields, making it a valuable strategy for industrial-scale production. google.comcrdeepjournal.org

Functional Group Transformations and Advanced Derivative Synthesis from the this compound Core

The ester functional group and the carbazole ring of this compound are ripe for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Preparation of Acetate (B1210297) Ester and Hydrazide Derivatives

The ethyl ester group is a key functional handle for derivatization. A significant transformation is its conversion into the corresponding hydrazide. This is readily achieved by reacting the ethyl 9H-carbazol-9-ylacetate with hydrazine (B178648) hydrate, often under reflux conditions in a solvent like ethanol (B145695). nih.gov This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group to form 2-(9H-carbazol-9-yl)acetohydrazide. This hydrazide derivative is a crucial intermediate for further synthesis.

Table 2: Synthesis of Hydrazide Derivative
Starting MaterialReagentProduct
Ethyl 9H-carbazol-9-ylacetateHydrazine Hydrate2-(9H-carbazol-9-yl)acetohydrazide

Generation of Diazonium Salt Intermediates and Subsequent Coupling Reactions

The synthesized 2-(9H-carbazol-9-yl)acetohydrazide can be converted into a highly reactive diazonium salt intermediate. By treating the hydrazide with a cold solution of sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, a [(9H-carbazol-9-ylacetyl)amino]diazonium chloride is formed. researchgate.netnih.gov

These diazonium salts are potent electrophiles and are valuable in azo coupling reactions. growingscience.com They can react with electron-rich aromatic compounds or molecules containing active methylene (B1212753) groups. For instance, the diazonium salt derived from the carbazole hydrazide has been shown to couple with active methylene compounds such as acetylacetone (B45752) and ethyl acetoacetate. These coupling reactions, typically performed in an ice bath with a base like sodium acetate, yield triazene (B1217601) derivatives.

Exploration of Cyclization Reactions to Novel Heterocyclic Systems

The products from the aforementioned coupling reactions are excellent precursors for synthesizing novel heterocyclic systems through cyclization. These intramolecular or intermolecular reactions can lead to the formation of various ring structures with potential biological or material properties.

For example, the triazene derivative formed from the coupling of the diazonium salt with acetylacetone can undergo a cyclization reaction with urea. This reaction affords a pyrimidine (B1678525) derivative, specifically 5-[3-(9H-carbazol-9-ylacetyl)triazanylidene]-4,6-dimethyl pyrimidin-2(5H)-one. orientjchem.org Similarly, the coupling product with ethyl acetoacetate can be treated with phenylhydrazine (B124118) to yield a pyrazolone (B3327878) system, namely 4-[3-(9H-carbazol-9-yl acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. orientjchem.orgrsc.org These transformations demonstrate the utility of this compound as a scaffold for building complex heterocyclic molecules. mdpi.comorganic-chemistry.org

Table 3: Synthesis of Heterocyclic Systems via Coupling and Cyclization
IntermediateReactant 1Reactant 2Heterocyclic Product
[(9H-carbazol-9-ylacetyl)amino]diazonium chlorideAcetylacetoneUrea5-[3-(9H-carbazol-9-ylacetyl)triazanylidene]-4,6-dimethyl pyrimidin-2(5H)-one
[(9H-carbazol-9-ylacetyl)amino]diazonium chlorideEthyl AcetoacetatePhenylhydrazine4-[3-(9H-carbazol-9-yl acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Synthesis of Polymeric and Oligomeric Derivatives via N-Substitution

The nitrogen atom of the carbazole nucleus in this compound serves as a prime site for substitution, enabling the synthesis of a diverse array of polymeric and oligomeric materials. These materials are of significant interest due to their potential applications in fields such as organic electronics and materials science. The introduction of various functional groups at the N-position can modulate the electronic properties, solubility, and processability of the resulting polymers and oligomers. nih.gov

While specific literature on the direct polymerization of this compound is not abundant, the general principles of N-substitution on carbazole moieties are well-established and can be extrapolated. For instance, N-substituted carbazole derivatives have been widely studied for their therapeutic potential against a range of health issues. nih.gov The synthetic strategies employed in these studies can be adapted for polymerization.

One common approach involves the introduction of a polymerizable group at the N-position. For example, N-alkylation with a monomer containing a reactive functional group, such as a vinyl or acrylic moiety, would yield a carbazole-containing monomer that can then be polymerized. The ester group on the acetic acid side chain would likely be compatible with many polymerization conditions, or it could be protected and deprotected as needed.

Another strategy is the step-growth polymerization of bifunctional monomers. For instance, if the ethyl ester of 9-carbazoleacetic acid were hydrolyzed to the corresponding carboxylic acid, this could be reacted with a diamine or a diol to form polyamides or polyesters, respectively. The resulting polymers would have the carbazole moiety as a pendant group along the polymer backbone.

The table below outlines hypothetical N-substituted polymeric derivatives of this compound, illustrating the versatility of this approach.

Monomer Structure Polymerization Method Potential Polymer Structure Key Features
N-vinyl-9-carbazoleacetic acid ethyl esterFree-radical polymerizationPoly(N-vinyl-9-carbazoleacetic acid ethyl ester)Photoconductive, suitable for organic electronics
N-(2-hydroxyethyl)-9-carbazoleacetic acid ethyl esterPolycondensation with a dicarboxylic acidPolyester with pendant carbazole groupsEnhanced solubility, potential for biodegradable materials
9-Carbazoleacetic acid (from hydrolysis of the ester)Polycondensation with a diaminePolyamide with pendant carbazole groupsHigh thermal stability, potential for high-performance plastics

These examples highlight the potential for creating a wide range of functional polymers and oligomers starting from this compound. The choice of the N-substituent and the polymerization method would be dictated by the desired properties of the final material.

Emerging Synthetic Techniques Relevant to Carbazole Esters

Recent advancements in synthetic organic chemistry offer promising new routes to carbazole esters that are more efficient, sustainable, and versatile. These emerging techniques include biocatalysis and the in-situ generation of reagents.

Biocatalysis:

The use of enzymes in organic synthesis, or biocatalysis, is a rapidly growing field that offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. dntb.gov.uaresearchgate.netmdpi.com While the direct enzymatic synthesis of this compound has not been specifically reported, related research on the chemo-enzymatic synthesis of other carbazole derivatives provides a strong proof of principle. dntb.gov.uaresearchgate.netmdpi.com

For instance, a three-enzyme system comprising NzsH, NzsJ, and NzsI has been utilized to produce carbazole derivatives with various acyl substituents. dntb.gov.uamdpi.com This system demonstrates a considerable substrate profile, suggesting that it could be engineered or adapted to accept substrates relevant to the synthesis of this compound. dntb.gov.uamdpi.com The enzymatic approach could involve the acylation of a carbazole precursor or the formation of the carbazole ring itself from simpler building blocks. nih.gov

Furthermore, lipases have been successfully employed in the enantioselective acetylation of hydroxy groups on carbazole intermediates, highlighting the potential for biocatalysis to introduce chirality and enhance the biological activity of these compounds. nih.gov Carboxylester lipases, for example, have been shown to catalyze the formation of fatty acid ethyl esters through the acyltransfer from trioleylglycerol to ethanol. nih.gov A similar enzymatic process could potentially be developed for the esterification of 9-carbazoleacetic acid.

The table below summarizes key enzymes and their potential applications in the synthesis of carbazole esters.

Enzyme/Enzyme System Function Potential Application for Carbazole Ester Synthesis
NzsH, NzsJ, NzsICarbazole scaffold formation and acylationSynthesis of the carbazole ring and attachment of the acetic acid side chain. dntb.gov.uamdpi.com
Lipase QLMEnantioselective acetylationIntroduction of chirality in derivatives of this compound. nih.gov
Carboxylester lipaseEster formationDirect enzymatic esterification of 9-carbazoleacetic acid to its ethyl ester. nih.gov

In-situ Generation of Reagents:

The in-situ generation of reactive species is another emerging strategy that can improve the efficiency and safety of chemical reactions. This approach avoids the isolation and handling of unstable or hazardous reagents. While not extensively documented for the synthesis of this compound specifically, related methodologies for the acylation of carbazoles are relevant.

One such method involves the direct Pd-catalyzed C-H acylation of carbazoles, which circumvents the need for pre-functionalized starting materials. nih.gov This technique could potentially be adapted to introduce the acetic acid ethyl ester moiety directly onto the carbazole ring.

Another innovative approach is the synthesis of N-acyl carbazoles from cyclic diaryliodonium salts. chemrxiv.orgbeilstein-journals.orgbeilstein-journals.org This method allows for the efficient, single-step production of N-acyl carbazoles and other N-heterocycles. chemrxiv.orgbeilstein-journals.orgbeilstein-journals.org Although this is for N-acylation rather than the C-acylation required for the acetic acid side chain, it demonstrates the trend towards more streamlined and efficient synthetic protocols in carbazole chemistry.

These emerging techniques, while not yet standard practice for the synthesis of this compound, represent the future direction of carbazole chemistry. Their adoption could lead to more sustainable and efficient manufacturing processes for this important chemical compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research Contexts

Vibrational Spectroscopic Analysis for Structural Elucidation (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the case of 9-Carbazoleacetic acid ethyl ester, the IR spectrum provides distinct absorption bands that correspond to the vibrational modes of its constituent bonds.

The analysis of this compound and related carbazole (B46965) derivatives reveals characteristic peaks. For instance, the carbonyl (C=O) stretching vibration of the ester group is a prominent feature, typically observed in the range of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.com The presence of the carbazole moiety gives rise to aromatic C-H stretching vibrations, which are generally found around 3401 cm⁻¹. researchgate.net Additionally, aromatic C=C stretching vibrations can be seen at approximately 1604 cm⁻¹ and 1495 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group also produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Table 1: Characteristic Infrared Spectroscopy Data for Carbazole Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (Ester)C=O Stretch1750-1735 orgchemboulder.com
Aromatic C-HStretch~3401 researchgate.net
Aromatic C=CStretch~1604, ~1495 researchgate.net
Ester C-OStretch1300-1000 orgchemboulder.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Molecular Architecture Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful method for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In the ¹H NMR spectrum, the protons of the ethyl group exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The chemical shifts for these signals in ethyl esters typically appear around 0.5-2 ppm for the CH₃ group and 3.0-4.2 ppm for the O-CH₂ group. youtube.com The methylene protons adjacent to the carbazole nitrogen (N-CH₂) would present as a singlet, as there are no adjacent protons to couple with. The aromatic protons of the carbazole ring system would appear as a complex multiplet pattern in the downfield region of the spectrum, typically between 7.00 and 8.5 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. pressbooks.pub The carbonyl carbon of the ester group is typically found in the range of 160-180 ppm. The carbons of the ethyl group and the methylene bridge will appear in the upfield region, while the aromatic carbons of the carbazole ring will resonate in the downfield region, generally between 100 and 150 ppm. For instance, in a related carbazole derivative, the aromatic carbon signals were observed at 139.86, 126.31, 122.74, 120.87, 119.41, and 109.39 ppm. researchgate.net

Table 2: Representative NMR Data for Carbazole and Ester Moieties

NucleusFunctional GroupTypical Chemical Shift (ppm)MultiplicityReference
¹HEthyl (CH₃)0.5 - 2.0Triplet youtube.com
¹HEthyl (O-CH₂)3.0 - 4.2Quartet youtube.com
¹HN-CH₂~4.0 - 5.0Singlet researchgate.net
¹HAromatic (Carbazole)7.0 - 8.5Multiplet mdpi.com
¹³CCarbonyl (C=O)160 - 180- pressbooks.pub
¹³CAromatic (Carbazole)100 - 150- researchgate.net

Mass Spectrometric Approaches for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₅NO₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 253.29 g/mol . nih.gov

The fragmentation of esters in a mass spectrometer often involves characteristic cleavage patterns. libretexts.org A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), resulting in a peak at M-45. Another typical fragmentation is the McLafferty rearrangement, if applicable, which can lead to the elimination of a neutral molecule. In the case of ethyl acetate (B1210297), prominent fragments are observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, and at m/z 88 for the molecular ion. docbrown.info

For this compound, the fragmentation would likely involve cleavage of the ester group and fragmentation of the carbazole ring system. The observation of the molecular ion peak and the characteristic fragment ions allows for the confirmation of the compound's identity and molecular formula. libretexts.org

Electronic Absorption and Emission Spectroscopy for Optical Property Characterization (e.g., UV-Vis, Fluorescence Spectroscopy)

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The carbazole moiety in this compound is a well-known chromophore and fluorophore.

The UV-Vis absorption spectrum of carbazole derivatives typically shows strong absorption bands in the ultraviolet region. clockss.org For instance, carbazole-9-ylpropionic acid exhibits excitation maxima at 295 nm and 340 nm. dss.go.th These absorptions are attributed to π-π* transitions within the aromatic carbazole ring system. The position and intensity of these bands can be influenced by the solvent polarity. rsc.org

Upon excitation with UV light, carbazole-containing compounds often exhibit fluorescence. The emission spectrum of carbazole-9-ylpropionic acid shows emission maxima at 355 nm and 370 nm. dss.go.th The fluorescence properties, including the quantum yield and Stokes shift, are sensitive to the molecular structure and the surrounding environment. rsc.org The study of these optical properties is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Table 3: Optical Properties of a Representative Carbazole Derivative (Carbazole-9-ylpropionic acid)

PropertyWavelength (nm)Reference
Excitation Maxima295, 340 dss.go.th
Emission Maxima355, 370 dss.go.th

Morphological and Surface Analysis Techniques for Fabricated Materials (e.g., Scanning Electron Microscopy (SEM))

While this compound is a small molecule, it can be used as a building block for larger structures, such as polymers or thin films, which are utilized in electronic devices. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of these fabricated materials at the micro- and nanoscale.

SEM analysis can provide information about the uniformity, grain size, and presence of defects in thin films or polymer layers. For example, in the context of materials developed for supercapacitors, SEM has been used to examine the surface of polymer films electrodeposited on electrodes. researchgate.net The morphology of these materials can significantly impact their performance in electronic applications.

Thermal Analysis Methods for Investigating Material Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase transitions of materials. For compounds like this compound, and particularly for polymers derived from it, understanding their behavior at different temperatures is critical for determining their processing conditions and operational limits.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most widely used techniques.

GC-MS is suitable for the analysis of volatile and thermally stable compounds. cabidigitallibrary.org The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. This provides both retention time data for identification and mass spectral data for structural confirmation. cabidigitallibrary.org The analysis of ethyl acetate extracts of various samples is a common application of GC-MS. researchgate.net

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally sensitive. dss.go.th The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. HPLC can be coupled with various detectors, such as a UV-Vis or fluorescence detector, to enhance selectivity and sensitivity. dss.go.th For instance, HPLC with fluorescence detection has been used for the determination of amino acid and polyamine derivatives of carbazole compounds. dss.go.th Column chromatography using silica (B1680970) gel is also a common method for the purification of carbazole derivatives. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Frontier Molecular Orbitals, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of carbazole (B46965) derivatives. scientific.netresearchgate.net These methods provide a detailed picture of electron distribution, which is fundamental to a molecule's stability, reactivity, and optical properties.

For 9-Carbazoleacetic acid ethyl ester, the electronic structure is dominated by the large, aromatic carbazole ring system. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electronic behavior. In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole unit, while the LUMO's position can be influenced by substituent groups. aip.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy required for electronic excitation.

Reactivity predictions can be made using parameters derived from DFT calculations, such as Fukui functions, which identify the most likely sites for nucleophilic or electrophilic attack. scientific.net For carbazole derivatives, these calculations can pinpoint specific atoms on the carbazole ring that are more susceptible to chemical reaction. scientific.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Carbazole-Based Compounds (Note: The following data is illustrative for the carbazole core and is derived from studies on related derivatives. Specific values for this compound would require dedicated calculation.)

Derivative TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Carbazole Dye (CB1) aip.org-5.204-1.8043.400
Carbazole Dye (CT2) aip.org-5.192-1.9023.290

This data illustrates how modifications to the carbazole structure can fine-tune electronic properties.

Molecular Modeling and Docking Studies for Mechanistic Elucidation

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex, such as a ligand binding to a protein receptor. ulakbim.gov.trresearchgate.net This method is widely used in drug discovery to screen for potential therapeutic agents.

While specific docking studies for this compound are not prominently featured in the literature, the carbazole scaffold is a common motif in molecules designed for biological activity, and numerous docking studies have been performed on its derivatives. ulakbim.gov.trdoaj.orgresearchgate.net These studies investigate how carbazole-based ligands interact with the active sites of enzymes and receptors. For example, various carbazole derivatives have been docked into the active sites of human glutathione (B108866) reductase and bacterial tyrosinase to assess their potential as inhibitors. ulakbim.gov.trresearchgate.net

The process involves:

Obtaining the 3D crystal structure of the target protein.

Generating a 3D conformation of the ligand (e.g., a carbazole derivative).

Using a docking algorithm to place the ligand into the protein's binding site in multiple possible orientations.

Scoring each orientation based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions) to estimate the binding free energy. A lower binding energy typically indicates a more stable complex. researchgate.net

Table 2: Example Molecular Docking Results for Biologically Active Carbazole Derivatives (Note: This table presents findings for other carbazole derivatives to illustrate the application and outputs of docking studies.)

CompoundTarget ProteinBinding Energy (kcal/mol)
Tetrahydrospiro[carbazole-dithiolane]acetate Derivative (5) ulakbim.gov.trHuman Glutathione Reductase-7.21
N-substituted Carbazole Derivative (4c) researchgate.netAcetylcholinesterase (AChE)-7.327

These studies show that the carbazole structure can serve as a potent pharmacophore for designing enzyme inhibitors. ulakbim.gov.trresearchgate.net Mechanistic elucidation for processes like enzymatic catalysis in ester synthesis can also be explored, although this is more commonly applied to biocatalysis involving different classes of esters, such as fatty acid ethyl esters.

Predictive Simulations for Material Properties and Intermolecular Interactions

Predictive simulations are crucial for designing new materials with desired characteristics, such as thermal stability, conductivity, and specific mechanical or optical properties. Carbazole-containing polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells, due to their excellent charge transport properties. researchgate.netbohrium.com

Simulations can predict how individual molecules of this compound might arrange themselves in a solid state. The planarity of the carbazole unit promotes π-π stacking, an intermolecular interaction that is vital for charge transport in organic semiconductors. Molecular dynamics and other simulation methods can model these packing arrangements and predict resulting material properties. researchgate.net

For instance, simulations of carbazole-containing polyimides have shown that the specific linkage points on the carbazole ring (e.g., 2,7- vs. 3,6-) dramatically affect the polymer's coplanarity and the efficiency of chain packing. researchgate.net Tighter packing, often facilitated by intermolecular hydrogen bonds, can lead to materials with high thermal stability and low gas permeability, making them suitable as high-barrier films for electronic packaging. researchgate.net

The ethyl acetate (B1210297) group on this compound would influence its intermolecular interactions. While it adds flexibility, the carbonyl oxygen can act as a hydrogen bond acceptor, potentially affecting the crystal packing and solubility of the compound. These interactions are key determinants of the bulk properties of the material.

Electrochemical Research and Conducting Polymer Science

Electropolymerization of 9-Carbazoleacetic Acid and its Derivatives

While research specifically detailing the electropolymerization of 9-Carbazoleacetic acid ethyl ester is limited, extensive studies on its parent compound, 9-Carbazoleacetic acid (CzA), provide critical insights into the polymerization process and resulting film properties. These findings are foundational for understanding how the ethyl ester derivative would likely behave under similar electrochemical conditions.

The choice of electrolyte system is critical in the electropolymerization of CzA, significantly impacting the process efficiency and the quality of the resulting polymer (PCzA) film. researchgate.net Research investigating mixtures of the room-temperature ionic liquid (RTIL) 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIMBF4) and acetonitrile (B52724) (ACN) has shown that the electrolyte composition directly influences polymer morphology and electrochemical characteristics. researchgate.net

It was observed that introducing small amounts of the RTIL, specifically 10% and 20% by volume in ACN, enhances the electrochemical polymerization process compared to an RTIL-free electrolyte. researchgate.net However, this beneficial effect is reversed at higher concentrations. When the RTIL content reaches a threshold of 40%, the polymerization process becomes strongly unfavored. researchgate.net Scanning electron microscopy (SEM) analysis confirms that the surface morphology of the PCzA films is dependent on the feed ratio of BMIMBF4, indicating that the electrolyte environment controls the physical structure of the polymer as it deposits on the electrode. researchgate.net

The electrochemical properties of polymer films derived from CzA are typically investigated using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). CV is used to initiate and monitor the electropolymerization process, confirming the deposition of a stable and electroactive polymer film on the electrode surface. researchgate.net

EIS is a powerful, non-destructive technique used to study the polymer/electrolyte interface, providing detailed information about charge transfer resistance, ion diffusion, and capacitance. researchgate.netresearchgate.net For PCzA films synthesized in various RTIL/ACN mixtures, EIS experiments performed in a pure BMIMBF4 electrolyte revealed that as the initial concentration of BMIMBF4 in the synthesis mixture increased, the resulting polymer film exhibited a decrease in capacitive behavior. researchgate.net This characterization is crucial for understanding how the polymer film will perform in applications such as supercapacitors or sensors. researchgate.net

The semiconducting properties of PCzA films, such as the flat-band potential (Efb) and charge carrier density (ND), can be determined using Mott-Schottky analysis. researchgate.net This analysis involves plotting the inverse square of the space-charge capacitance versus the applied potential. The resulting plots for PCzA films indicate that they behave as p-type semiconductors. researchgate.net

Studies on PCzA films synthesized in different RTIL/ACN ratios showed that the semiconducting properties are highly dependent on the synthesis conditions. researchgate.net For instance, the film prepared in a 40% BMIMBF4 mixture exhibited the highest flat-band potential. researchgate.net The charge carrier density and flat-band potential are critical parameters that dictate the performance of the material in electronic devices. electrochemsci.org

Polymer Film (CzA in RTIL/ACN)Flat-Band Potential (Efb) vs Ag/AgClCarrier Density (ND) (cm⁻³)
PCzA 10% BMIMBF₄ 2.50 V1.88 x 10¹⁶
PCzA 20% BMIMBF₄ 2.76 V1.25 x 10¹⁶
PCzA 40% BMIMBF₄ 2.87 V0.90 x 10¹⁶
PCzA 100% BMIMBF₄ 2.65 V1.13 x 10¹⁶

This table presents data from the Mott-Schottky analysis of Poly(9-Carbazoleacetic acid) films synthesized in varying concentrations of BMIMBF₄ in ACN. The analysis was conducted at a frequency of 10,000 Hz. researchgate.net

Development of Electrochemical Sensors and Biosensors Utilizing Carbazole-Based Polymeric Structures

Carbazole-based polymers are attractive materials for the development of electrochemical sensors and biosensors. Their utility stems from their inherent electroactivity, environmental stability, and the ease with which their surfaces can be functionalized. researchgate.net These properties are particularly valuable in the fabrication of molecularly imprinted polymers (MIPs). nih.govmdpi.com

Molecularly imprinted polymers (MIPs) are synthetic receptors engineered to bind to a specific target molecule with high selectivity, analogous to natural antibodies. mdpi.commdpi.com The process involves polymerizing functional monomers and cross-linkers in the presence of a "template" molecule, which is the analyte of interest. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target. mdpi.com

Carbazole (B46965) derivatives, including potentially this compound, are excellent candidates for functional monomers in MIPs. Their electroactive nature allows for the creation of MIPs directly on an electrode surface via electropolymerization. nih.gov This method provides a stable, thin polymer film whose electrochemical properties change upon binding the target analyte, forming the basis for a sensor. nih.gov The high stability, low cost, and reusability of MIPs make them a compelling alternative to biological receptors like antibodies and enzymes in sensor development. nih.gov

The detection mechanism in MIP-based electrochemical sensors relies on the interaction between the analyte and the imprinted polymer, which generates a measurable electrical signal. mdpi.com When the target biomarker binds to its specific cavity in the MIP film, it can restrict the flow of ions or electrons to the electrode surface. This change is detected as a variation in current, potential, or impedance, which can be correlated to the analyte's concentration. mdpi.comnih.gov

MIP-based sensors have been developed for a wide range of biomarkers associated with various diseases, including cancer and cardiovascular conditions. nih.govmdpi.com The performance of these sensors is evaluated based on metrics such as the limit of detection (LOD), the linear detection range, and selectivity against interfering substances. The combination of MIPs with nanomaterials often enhances sensitivity and lowers the detection limit. nih.gov

Analyte (Biomarker)Functional Monomer(s)Detection MethodLimit of Detection (LOD)Linear Range
Prostate Specific Antigen (PSA) o-phenylenediamineDPV0.1 pg/mL0.5 pg/mL - 80 ng/mL
Cancer Antigen 15-3 (CA 15-3) o-phenylenediamineDPV0.003 U/mL0.01 - 200 U/mL
Cancer Antigen 125 (CA-125) PyrroleEIS0.008 U/mL0.05 - 500 U/mL
Carbendazim (Fungicide) o-phenylenediamineDPV0.68 nM2.0 nM - 70 µM

This table shows representative performance metrics for various electrochemical sensors based on molecularly imprinted polymers (MIPs) designed for specific biomarkers and analytes. mdpi.comnih.gov

Fundamental Electrochemical Properties of this compound in Redox Systems

The electrochemical behavior of this compound is rooted in the redox activity of the carbazole moiety. The nitrogen atom and the aromatic rings of the carbazole core are susceptible to oxidation under an applied potential, initiating a series of reactions that are fundamental to its application in areas like conducting polymer science. The substitution at the 9-position with an ethyl acetate (B1210297) group influences the electronic properties of the carbazole ring system and, consequently, its electrochemical characteristics.

Detailed research into the electrochemical properties of N-substituted carbazoles provides a strong framework for understanding the behavior of this compound. The primary electrochemical event is the oxidation of the carbazole monomer to form a radical cation. This process is typically irreversible due to the high reactivity of the generated radical cation, which rapidly undergoes follow-up chemical reactions.

Studies on carbazole and its N-substituted derivatives have established that the primary pathway for the decay of the carbazole cations is through ring-ring coupling, specifically at the 3 and 6 positions, leading to the formation of bicarbazyl structures. semanticscholar.org N-N coupling is generally not a significant pathway for N-substituted carbazoles as the nitrogen atom is already bonded to a substituent. semanticscholar.org

For 9-substituted carbazoles, the electrochemical oxidation leads to the formation of dimers rather than long-chain polymers in some cases, which may be attributed to the stability of the resulting radical cation dimers. frontiersin.org The nature of the substituent at the 9-position plays a significant role in the stability of the radical cation and the subsequent reaction pathways. researchgate.netresearchgate.net

A study on the electrochemical oxidation of 9-carbazole acetic acid (CzA), a closely related analogue to the ethyl ester, in an acetonitrile solution containing 0.1 M LiClO₄, provides specific insights. The onset oxidation potential for CzA was observed at approximately +1.1 V versus a Saturated Calomel Electrode (SCE). frontiersin.org Upon repeated cycling, a slight increase in the oxidation potential peak intensity was noted, along with the appearance of a reduction peak around +0.8–0.9 V/SCE during the reverse scan. frontiersin.org This behavior is indicative of the deposition of an electroactive film on the electrode surface.

The fundamental electrochemical parameters for carbazole derivatives can be determined using techniques like cyclic voltammetry. researchgate.net The data obtained from such experiments, including formal potential (E°), heterogeneous electron transfer rate constant (kₛ), and dimerization rate constant (kdim), are crucial for characterizing the redox system.

Interactive Data Table: Electrochemical Parameters of Related N-Substituted Carbazoles

The following table presents data from fast electrochemistry experiments and corresponding simulations for various 9-alkyl substituted carbazoles, which provides a comparative basis for the expected electrochemical behavior of this compound. frontiersin.org

CompoundFormal Potential (E°) (V vs Ag/AgCl)Heterogeneous Rate Constant (kₛ) (cm/s)Dimerization Rate (kdim) (M⁻¹s⁻¹)
9-EthylcarbazoleValue not explicitly providedValue not explicitly provided(4.25 ± 0.75) x 10⁵
Cz1Me (9-methylcarbazole)1.15 ± 0.050.04 ± 0.01(1.75 ± 0.25) x 10⁶
Cz3Me (9-propylcarbazole)1.15 ± 0.050.04 ± 0.01(1.75 ± 0.25) x 10⁶
Cz5Me (9-pentylcarbazole)1.15 ± 0.050.05 ± 0.01(1.75 ± 0.25) x 10⁶
Cz7Me (9-heptylcarbazole)1.15 ± 0.050.06 ± 0.01(1.75 ± 0.25) x 10⁶

Note: The data in this table is based on research conducted on similar N-substituted carbazoles and serves as an illustrative guide to the potential electrochemical properties of this compound. frontiersin.org

The electrochemical oxidation of this compound is expected to follow a similar mechanism, initiating with a one-electron oxidation to form a radical cation at a potential comparable to that of 9-carbazole acetic acid. This radical cation would then rapidly dimerize, likely through coupling at the 3 and 6 positions of the carbazole rings, to form a bicarbazyl structure. This dimer can then be further oxidized at a lower potential than the monomer, leading to the growth of oligomeric and polymeric chains on the electrode surface. The presence of the ethyl ester group may influence the solubility of the resulting oligomers and the morphology of the deposited polymer film.

Photophysical Properties and Optoelectronic Applications

Luminescence Characteristics of 9-Carbazoleacetic Acid Ethyl Ester and its Polymeric Forms

The luminescence of this compound and its polymers is a key area of research, with studies focusing on their fluorescence properties in different physical states and the impact of structural changes on their emissive capabilities.

In solution, carbazole (B46965) derivatives typically exhibit strong fluorescence. For instance, a related compound, carbazole-9-ylpropionic acid, displays excitation maxima at approximately 295 nm and 340 nm, with corresponding emission maxima at 355 nm and 370 nm in ethanol (B145695) and tetrahydrofuran. dss.go.th The fluorescence intensity of such compounds can be influenced by the polarity of the solvent, generally increasing with higher solvent polarizability. dss.go.th The fluorescence spectra of this compound in solution are expected to show similar structured bands.

The solid-state luminescence of carbazole derivatives is crucial for their application in thin-film devices. While pristine carbazole exhibits strong fluorescence in the solid state with a quantum yield of 55.9%, substitutions on the carbazole ring can significantly alter this property. rsc.org For example, halogen substitution has been shown to reduce fluorescence efficiency due to the heavy atom effect. rsc.org A novel carbazole derivative, 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT), has demonstrated high fluorescence quantum yields of 70% in solution, 38% in an amorphous solid state, and 75% in a crystalline state, showcasing the potential for high solid-state emission in carbazole-based materials. semanticscholar.org

Upon polymerization, the optical properties of carbazole derivatives can be further modified. For example, the electrochemical polymerization of 2-(9H-carbazol-9-yl)acetic acid, the acidic precursor to the ethyl ester, results in a polymer film, poly(2-(9H-carbazol-9-yl)acetic acid). researchgate.net Spectroelectrochemical studies of this polymer reveal a red shift in the absorption spectrum compared to the monomer, indicating delocalization of electrons along the polymer backbone. researchgate.net

Below is a table summarizing the fluorescence characteristics of a related carbazole derivative, carbazole-9-ylpropionic acid, in different solvents.

SolventExcitation Maxima (nm)Emission Maxima (nm)
Ethanol295, 340355, 370
Tetrahydrofuran295, 340355, 370

Data for carbazole-9-ylpropionic acid, a structurally similar compound. dss.go.th

Structural modifications to the carbazole unit are a key strategy for tuning the photoluminescent properties and quantum yields of these materials. The introduction of different functional groups can alter the electron density, molecular geometry, and intermolecular interactions, all of which affect the emissive output.

For example, the introduction of halogen atoms into the carbazole structure can lead to a significant reduction in fluorescence efficiency. rsc.org In contrast, the design of molecules like CZ-BT, which incorporates a benzothiazole (B30560) unit, has been shown to produce high quantum yields in both solution and solid states. semanticscholar.org This is attributed to a distorted molecular conformation that reduces non-radiative decay pathways. semanticscholar.org

Polymerization is another powerful tool for modifying photophysical properties. Copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate, a monomer structurally similar to this compound, have been synthesized to incorporate both hole-transporting carbazole units and electron-transporting oxadiazole moieties. nih.gov The ratio of these units within the copolymer directly influences the material's electronic properties and, consequently, its performance in electroluminescent devices. nih.gov

The following table presents data on the solid-state fluorescence quantum yields of various substituted carbazoles, illustrating the impact of structural changes.

CompoundFluorescence Quantum Yield (Φf) in Solid State (%)
Carbazole (Cz)55.9
3,6-dichloro-9H-carbazole (Cz-Cl)6.5
3,6-dibromo-9H-carbazole (Cz-Br)1.2
3,6-diiodo-9H-carbazole (Cz-I)Not Fluorescent

Data for dihalogenated carbazole derivatives. rsc.org

Potential in Advanced Optoelectronic Devices

The promising photophysical properties of this compound and its polymeric forms make them attractive candidates for a range of advanced optoelectronic devices. Their ability to transport charge and emit light is central to their potential applications.

Carbazole derivatives are widely investigated for their use in organic light-emitting diodes (OLEDs). They can function as the emissive layer, the hole-transporting layer, or as a host for phosphorescent emitters. The development of blue-emitting materials is a particular focus, as stable and efficient blue emitters are crucial for full-color displays and white lighting applications.

While direct application of the homopolymer of this compound in OLEDs is not extensively documented, studies on related copolymers provide strong evidence of their potential. For instance, copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate with an oxadiazole-containing monomer have been used to fabricate single-layer OLEDs. These devices, when doped with a green-emitting dye (Coumarin 6), exhibited a luminous efficiency of approximately 0.25 cd/A over a wide range of carbazole content in the copolymer. nih.gov This demonstrates the effective charge-carrying and host capabilities of such carbazole-based polymers.

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), carbazole-based compounds are extensively studied as hole-transporting materials (HTMs). An effective HTM must have appropriate energy levels to facilitate the efficient extraction of holes from the perovskite layer and their transport to the electrode.

Furthermore, various carbazole-based HTMs have been synthesized and successfully incorporated into PSCs, leading to high power conversion efficiencies (PCEs). For instance, a simple, dopant-free HTM based on (2-ethylhexyl)-9H-carbazole yielded a PCE of 15.92%. researchgate.net These findings underscore the significant potential of carbazole-based polymers, including those derived from this compound, in the development of efficient and stable solar energy technologies.

The table below showcases the performance of a perovskite solar cell using a simple carbazole-based hole-transporting material.

Hole-Transporting MaterialPower Conversion Efficiency (PCE) (%)
CMO ((2-ethylhexyl)-9H-carbazole core with N,N-di-p-methoxyphenylamine end groups)15.92

Data for a device with a simple, dopant-free carbazole-based HTM. researchgate.net

Applications in Advanced Materials Science

Utilization as a Building Block for Intrinsically Conducting Polymers

9-Carbazoleacetic acid ethyl ester serves as a monomer unit for the synthesis of intrinsically conducting polymers. The carbazole (B46965) group can be polymerized through electrochemical or chemical oxidation, leading to the formation of a conjugated polymer backbone. This process, known as electropolymerization, involves the anodic oxidation of the monomer on a conductive surface, such as platinum or indium tin oxide (ITO) glass.

While research has more extensively documented the electropolymerization of the closely related 2-(9H-carbazol-9-yl)acetic acid (CzA), the fundamental principles apply to the ethyl ester derivative. The polymerization of CzA proceeds via the 3,3'-coupling of the carbazole units, a process facilitated by the fact that the 9-position is already substituted. This results in the formation of a polycarbazole chain with pendant acetic acid groups. The resulting polymer films exhibit electrical conductivity, a key characteristic of intrinsically conducting polymers.

In a study involving the copolymerization of carbazole (Cz) and CzA, it was found that the ratio of the two monomers significantly influences the properties of the resulting polymer film. The incorporation of CzA into the polycarbazole structure was shown to modify the stiffness of the films. For instance, while unmodified polycarbazole has a high stiffness, the copolymers containing CzA exhibit lower stiffness, which can be advantageous in preventing cracking in the polymer films.

The electrical properties of these polymers are of significant interest. The conductivity of poly(2-(9H-carbazol-9-yl)acetic acid) has been measured and demonstrates the potential of these materials for applications where electrical conductivity is required.

Table 1: Properties of a Polymer Film Derived from a Carbazole Acetic Acid Monomer

Property Value
Monomer 2-(9H-carbazol-9-yl)acetic acid
Polymerization Method Electrochemical Oxidation
Conductivity Approximately 4.3 x 10⁻² S/cm

| Stiffness (Young's Modulus) | 9 to 24 GPa (for Cz:CzA copolymers) |

This table presents data for the polymer derived from the carboxylic acid analogue, which is expected to have similar core polymer properties to one derived from the ethyl ester.

Integration into Functional Materials for Sensing Platforms

The integration of carbazole-based polymers into sensing platforms is an emerging area of research. The electronic properties of these polymers can be modulated by their interaction with specific analytes, forming the basis for chemical sensors. Although direct applications of this compound in sensing platforms are not extensively documented, the properties of its parent polymer, polycarbazole, and its derivatives suggest significant potential.

The general principle behind their use in sensors involves the change in the polymer's conductivity or optical properties upon exposure to a target substance. For instance, the interaction of an analyte with the polymer film can alter the electronic structure of the conjugated backbone, leading to a measurable change in its resistance or its light absorption/emission characteristics. The pendant acetic acid ethyl ester group could be further functionalized to introduce specific recognition sites for target analytes, thereby enhancing the selectivity of the sensor.

Role in the Development of Photoactive and Electroactive Materials

Materials that can change their properties in response to light (photoactive) or an electrical field (electroactive) are crucial for a variety of technologies, including displays, smart windows, and optical data storage. Polymers derived from carbazole acetic acid derivatives have shown promise in these areas due to their electrochromic behavior.

Electrochromism is the phenomenon where a material changes color in response to an applied voltage. Poly(2-(9H-carbazol-9-yl)acetic acid) films have been demonstrated to be electrochromic. In their neutral state, these films can be highly transparent, while in their oxidized state, they exhibit a distinct color. This reversible color change is a key requirement for applications such as electrochromic devices (ECDs).

The photoactive nature of these materials stems from the carbazole unit's ability to absorb and emit light. The delocalization of electrons along the polymer backbone can lead to absorptions in the visible and ultraviolet regions of the electromagnetic spectrum. The study of poly(2-(9H-carbazol-9-yl)acetic acid) has shown that the polymer's absorption spectrum shifts to longer wavelengths compared to the monomer, which is indicative of the extended π-conjugation in the polymer chain. This property is fundamental for applications in optoelectronic devices.

Table 2: Electrochromic Properties of Poly(2-(9H-carbazol-9-yl)acetic acid) Film

State Applied Potential Color
Neutral Lower Potential High Transmittance (Transparent)

| Oxidized | Higher Potential | Green |

This table illustrates the electrochromic behavior of the polymer derived from the carboxylic acid analogue, which is indicative of the potential performance of polymers based on the ethyl ester.

Biological and Biomedical Research Potential

Investigation of Antimicrobial Activities of Carbazole-Derived Esters and their Derivatives

The carbazole (B46965) nucleus is a key structural feature in many compounds exhibiting significant antimicrobial properties. nih.govnih.gov Research into carbazole derivatives has demonstrated their potential as antibacterial and antifungal agents. nih.govnih.gov For instance, the introduction of a 1,2,4-triazole (B32235) moiety to the carbazole structure has been shown to increase antifungal activity against C. albicans. nih.gov

Specifically, derivatives of 9H-carbazole have been synthesized and evaluated for their antimicrobial efficacy. arabjchem.org In one study, 9H-carbazole was used as a precursor to create novel heterocyclic derivatives. arabjchem.org The resulting compounds were tested against various microbial strains. arabjchem.org For example, 2-(9H-carbazol-9-yl)acetohydrazide, a derivative of 9-Carbazoleacetic acid ethyl ester, and its subsequent products demonstrated notable activity. arabjchem.org

The antimicrobial screening of these synthesized carbazole derivatives revealed that Gram-positive bacteria, such as S. aureus and B. subtilis, showed considerable sensitivity to some of the tested compounds. arabjchem.orgnih.gov In some cases, the activity was comparable to the standard antibiotic ampicillin. arabjchem.org Moderate activity was also observed against the Gram-negative bacterium E. coli. arabjchem.orgnih.gov The lipophilic nature of these carbazole compounds is believed to facilitate their passage across the biological membranes of microorganisms, thereby inhibiting their growth. nih.gov

Explorations of Cytotoxicity and Anticancer Effects in Relevant Cellular Models

Carbazole and its derivatives have been a focal point in cancer research for over four decades, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines. researchgate.netnih.gov The core mechanism often involves the interaction of these compounds with DNA, leading to the inhibition of DNA synthesis and repair, or the modulation of key cellular signaling pathways. nih.gov

While direct studies on the cytotoxicity of this compound are not extensively detailed in the provided context, the methodologies applied to other carbazole esters offer a clear framework for its potential investigation. For example, the MTT assay is a standard method used to evaluate the in vitro cytotoxic activity of carbazole derivatives against cell lines such as gastric adenocarcinoma (7901), human melanoma (A875), and others. frontiersin.org

Numerous studies on other carbazole derivatives have identified promising anticancer agents. For instance, certain carbazole amides and hydrazones have shown significant inhibitory activities against cancer cells. frontiersin.org One study reported a carbazole derivative exhibiting high inhibitory activity on 7901 and A875 cancer cells with IC50 values of 11.8 ± 1.26 and 9.77 ± 8.32 μM, respectively. frontiersin.org Another novel synthetic carbazole compound, ECAP, was found to induce cytotoxicity and apoptosis in A549 lung cancer cells by activating the intrinsic mitochondrial-mediated apoptosis pathway. nih.gov These findings highlight the potential of the carbazole scaffold in developing new anticancer drugs and suggest that this compound could be a valuable candidate for similar cytotoxic evaluations. nih.govbenthamdirect.com

Studies on Interactions with Biomembrane Models and Lipophilicity Effects

The study of drug-biomembrane interactions often employs model systems, such as artificial membranes, to understand the underlying physicochemical processes. nih.gov These models allow researchers to investigate how factors like a molecule's charge, stereochemistry, and amphiphilicity influence its interaction with membranes. nih.gov While specific studies on the interaction of this compound with biomembrane models are not detailed in the provided results, the general principles of drug-membrane interactions provide a basis for its potential behavior. The ester group in this compound would contribute to its lipophilicity, potentially enhancing its ability to penetrate cell membranes.

Research on peptide-carbazole conjugates has shown that the carbazole moiety can enhance the disruption of the cell membrane bilayer, leading to increased antimicrobial activity. nih.gov This suggests that the carbazole structure itself has an affinity for membrane components. Understanding the precise nature of this interaction for this compound through studies with biomembrane models could provide valuable insights into its pharmacokinetic profile and mechanism of action.

Role in Biomarker Development and Forensic Applications

Ethyl esters, as a class of compounds, have found significant application in the field of forensic toxicology as biomarkers for alcohol consumption. oup.comnih.gov Specifically, fatty acid ethyl esters (FAEEs) are nonoxidative metabolites of ethanol (B145695) that can be detected in various biological matrices, including blood, hair, and adipose tissue. nih.govbohrium.com The presence and concentration of FAEEs can serve as reliable indicators of recent or chronic alcohol intake. nih.govnih.gov

The analytical methods developed for detecting FAEEs in forensic contexts could be adapted for the detection and quantification of this compound if it were to be identified as a metabolite of a parent drug or as a biomarker for a specific biological process. The established techniques, often involving chromatography and mass spectrometry, provide a robust framework for such analyses. researchgate.net While there is no direct evidence from the search results linking this compound to biomarker development, the methodologies used for other ethyl esters are directly transferable.

Potential in Pharmaceutical Applications as Reference Standards or in Drug Design Strategies

In the pharmaceutical industry, well-characterized chemical compounds serve as essential reference standards for quality control and analytical method development. This compound, with its defined chemical structure and properties, has the potential to be used as such a standard in the analysis of other carbazole-based drugs or related compounds. nih.gov

Furthermore, the carbazole scaffold is a privileged structure in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov The ester functional group in this compound is a common feature in prodrugs, which are inactive compounds that are metabolized in the body to release the active drug. nih.gov This strategy is often employed to improve the oral bioavailability of a drug by increasing its lipophilicity. nih.gov Therefore, this compound can serve as a lead compound or a building block in the design of new therapeutic agents. rsc.orgrsc.org Its structure can be modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties, contributing to the development of novel drugs with improved efficacy and safety profiles.

Interactions with Other Chemical Systems and Environmental Considerations

Role in Corrosion Inhibition Mechanisms in Specific Chemical Environments

The effectiveness of a corrosion inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods allow for the determination of key parameters like corrosion current density (icorr), corrosion potential (Ecorr), and inhibition efficiency (IE%). For organic inhibitors in acidic solutions like 1 M HCl, the inhibition efficiency generally increases with the concentration of the inhibitor. scirp.orgresearchgate.net This is attributed to greater surface coverage by the inhibitor molecules at higher concentrations.

The adsorption of these inhibitors on the metal surface can be described by various adsorption isotherms, with the Langmuir isotherm often being a suitable model. icrc.ac.irnih.gov This model presupposes the formation of a monolayer of the inhibitor on the metal surface. The nature of this adsorption can be either physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemical (chemisorption), which involves the formation of coordinate bonds between the d-orbitals of the metal atoms and the lone pair electrons of the heteroatoms in the inhibitor molecule. icrc.ac.ir The presence of the carbazole (B46965) ring, with its delocalized π-electrons, and the oxygen and nitrogen atoms in 9-Carbazoleacetic acid ethyl ester strongly suggests a propensity for effective adsorption on a metal surface.

The following table, based on data for similar heterocyclic organic inhibitors in 1 M HCl, illustrates the typical relationship between inhibitor concentration and inhibition efficiency.

Inhibitor Concentration (ppm)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank2556-
20085066.7
40045082.4
60025090.2
80016293.7

This is an interactive table based on representative data for analogous organic corrosion inhibitors in 1 M HCl and does not represent specific experimental results for this compound. researchgate.net

Potentiodynamic polarization studies of similar compounds often reveal that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov This is observed as a decrease in the corrosion current density in the presence of the inhibitor, with only a slight change in the corrosion potential.

Behavior and Stability in Various Solvent Systems Relevant to Synthesis and Application

The solubility and stability of this compound in different solvents are critical factors for its synthesis, purification, and application, particularly in the formulation of corrosion-inhibiting coatings or solutions. As an ester with a significant aromatic component (the carbazole group), its solubility characteristics are governed by the principle of "like dissolves like."

Generally, esters are less soluble in polar protic solvents like water and more soluble in a range of organic solvents. The large, nonpolar carbazole ring in this compound would further decrease its solubility in water. The stability of the ester group is also a consideration. In highly acidic or basic aqueous solutions, esters can undergo hydrolysis to the corresponding carboxylic acid and alcohol, a reaction that can be accelerated by heat. However, in most organic solvents and near-neutral aqueous environments, esters are generally stable.

For practical applications, solvents are chosen based on their ability to dissolve the compound at the desired concentration, their volatility, and their compatibility with the target system (e.g., a coating formulation or an industrial process fluid). Common organic solvents can be broadly classified as polar aprotic, polar protic, and nonpolar.

The expected solubility of this compound in various solvent types is summarized in the table below, based on the general solubility of similar organic compounds. organicchemistrydata.orgscienceasia.org

Solvent ClassExample SolventsExpected Solubility of this compoundRationale
Polar Protic Water, Ethanol (B145695), MethanolLow to ModerateThe large nonpolar carbazole group limits solubility in highly polar, hydrogen-bonding solvents like water. Moderate solubility may be observed in alcohols.
Polar Aprotic Acetone (B3395972), Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)HighThese solvents can engage in dipole-dipole interactions and can effectively solvate both the polar ester group and the large aromatic system.
Nonpolar Toluene, Hexane, Diethyl etherModerate to HighThe large aromatic carbazole moiety suggests good solubility in aromatic and other nonpolar solvents due to favorable van der Waals forces.
Chlorinated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics.

This table provides an expected solubility profile based on the chemical structure of this compound and general solubility principles. Specific quantitative solubility data is not available in the cited literature.

The choice of solvent is crucial during the synthesis of this compound, which typically involves the reaction of carbazole with an ethyl haloacetate in the presence of a base. A polar aprotic solvent like DMF or acetone is often used for such nucleophilic substitution reactions as they can dissolve the reactants and are not reactive towards the strong base often employed. For its application as a corrosion inhibitor, it might be dissolved in a nonpolar or moderately polar solvent to be incorporated into a protective coating formulation.

Emerging Research Directions and Future Prospects

Development of Advanced Synthetic Strategies for Complex Carbazole-Based Architectures

The synthesis of functionalized carbazoles is a cornerstone of modern organic chemistry, driven by their wide-ranging applications in pharmaceuticals, energy devices, and materials science. nih.govrsc.org Researchers are increasingly focusing on developing innovative and efficient methods to construct complex carbazole-based architectures.

Recent advancements have moved beyond traditional methods like the Graebe-Ullmann, Bucherer, and Borsche-Drechsel reactions, which often suffer from limitations such as harsh reaction conditions and low yields. tandfonline.com The focus has now shifted towards more sophisticated and sustainable approaches.

Key emerging synthetic strategies include:

Lewis Acid-Catalyzed Reactions: Lewis acids are being employed to mediate a variety of reactions, including Friedel-Crafts arylations, electrocyclizations, and intramolecular cyclizations, to create highly substituted carbazole (B46965) frameworks in one-pot reactions. nih.govrsc.orgrsc.orgbgu.ac.il

Metal-Catalyzed Cross-Coupling and C-H Activation: Palladium-catalyzed reactions, such as C-H activation and C-N bond formation, have emerged as powerful tools for the synthesis of unsymmetrical carbazole derivatives. nih.govtandfonline.com Copper-catalyzed intramolecular oxidative coupling is another efficient method for forming the carbazole nucleus. tandfonline.com

Photocatalysis and Electrochemistry: Visible light-induced intramolecular C-H amination reactions using sulfilimines as a safe nitrene source offer a mild and green alternative to traditional methods that often require hazardous reagents like aryl azides. nih.gov Electrochemical methods are also being explored for C-H/N-H cross-coupling reactions to synthesize functionalized carbazoles without the need for external oxidants or metal catalysts. acs.org

Cascade and Multi-Component Reactions: Innovative cascade annulation and multi-component reactions are being developed to construct complex carbazole scaffolds in a single step, improving efficiency and reducing waste. nih.govrsc.orgrsc.org

These advanced synthetic strategies are paving the way for the creation of a diverse library of carbazole derivatives with precisely controlled functionalities, opening up new avenues for their application.

Tailoring Material Properties through Precise Structural Modification and Polymerization Control

The ability to fine-tune the properties of materials at the molecular level is critical for developing next-generation technologies. For carbazole-based materials, including those derived from 9-Carbazoleacetic acid ethyl ester, precise structural modification and controlled polymerization are key to unlocking their full potential.

Current research focuses on:

Substitution at the 3,6-positions: Modifying the carbazole ring at the 3 and 6 positions has been shown to be particularly effective in tuning the optoelectronic properties of the resulting polymers. researchgate.netnih.gov

Donor-Acceptor Architectures: Creating polymers with alternating donor and acceptor units can induce intramolecular charge transfer (ICT), which is crucial for optimizing the energy levels and enhancing the performance of optoelectronic devices. researchgate.netnih.gov

Controlled Polymerization Techniques: The development of controlled polymerization methods allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and specific architectures, which are essential for achieving reproducible and high-performance materials.

The ability to tailor the properties of carbazole-based polymers through these strategies is critical for their application in a wide range of fields, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov

Expansion of Sensing and Biosensing Platforms Utilizing the Compound's Electrochemical Attributes

The unique electrochemical and photophysical properties of carbazole derivatives make them highly promising candidates for the development of advanced sensing and biosensing platforms. The fluorescence behavior of carbazole compounds is particularly sensitive to their local environment, a characteristic that can be exploited for detection purposes. nih.gov

For instance, the fluorescence of 9-carbazolylacetic acid is influenced by solvent polarity and pH. nih.gov A bathochromic (red) shift in the fluorescence emission is observed as the polarity of the solvent increases. nih.gov This sensitivity to the surrounding environment can be harnessed to create sensors for various analytes.

Future research in this area is likely to focus on:

Developing Novel Fluorescent Probes: Synthesizing new carbazole derivatives with enhanced sensitivity and selectivity for specific ions, molecules, or biological macromolecules.

Fabricating Electrochemical Sensors: Utilizing the redox properties of carbazoles to construct electrochemical sensors for the detection of a wide range of analytes.

Integration with Nanomaterials: Combining carbazole-based sensors with nanomaterials, such as nanoparticles or nanotubes, to enhance their sensitivity, stability, and performance.

The development of robust and reliable sensors based on this compound and its analogs holds significant promise for applications in environmental monitoring, clinical diagnostics, and food safety.

Deeper Elucidation of Biological Mechanisms and Exploration of Novel Therapeutic Potential

Carbazole and its derivatives have long been recognized for their diverse biological activities. epa.gov While some carbazole compounds are known to have hazardous properties, others have shown promise as therapeutic agents. nih.gov For example, some carbazole derivatives have demonstrated antiviral activity. epa.gov

The ethyl ester group in this compound can potentially act as a prodrug moiety. Prodrugs are inactive compounds that are converted into their active form in the body. This strategy is often used to improve the oral bioavailability and stability of drugs. nih.gov

Future research in this area will likely involve:

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which carbazole derivatives exert their biological effects.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize its therapeutic activity and minimize potential toxicity.

Exploration of New Therapeutic Areas: Evaluating the potential of carbazole derivatives for the treatment of a wider range of diseases, including cancer, inflammation, and neurodegenerative disorders.

A deeper understanding of the biological mechanisms of these compounds is crucial for the rational design and development of new and effective therapeutic agents.

Investigation of Environmental Impact and Sustainable Synthetic Approaches

As the use of carbazole compounds in various industrial applications grows, it is imperative to understand their environmental fate and develop sustainable synthetic methods to minimize their ecological footprint.

Carbazole itself is a heterocyclic aromatic compound that can be found in the environment. nih.gov While not considered a human carcinogen, some of its derivatives can be hazardous. nih.gov The environmental fate of carbazole is influenced by processes such as biodegradation and photolysis, with half-lives varying depending on the environmental conditions. nih.gov In soil, carbazole has low mobility due to its adsorption to organic matter. nih.gov

Key areas for future research include:

Ecotoxicological Studies: Conducting thorough assessments of the toxicity of this compound and its degradation products on various organisms and ecosystems.

Biodegradation Pathways: Elucidating the microbial pathways involved in the breakdown of carbazole derivatives to develop effective bioremediation strategies. capes.gov.br

Green Synthesis: Developing environmentally benign synthetic routes for carbazole compounds that utilize safer reagents, solvents, and catalysts, and minimize waste generation. rsc.org This includes the use of water as a solvent and the development of catalyst systems that can be easily recovered and reused. acs.org

By proactively addressing the environmental impact and promoting sustainable practices, the long-term viability and responsible use of carbazole-based technologies can be ensured.

Q & A

What experimental strategies are recommended for optimizing the synthesis of 9-carbazoleacetic acid ethyl ester to ensure high yield and purity?

Answer:
Synthesis optimization requires balancing reaction conditions (temperature, catalyst, solvent) and purification techniques. For esterification, acid-catalyzed reactions (e.g., using sulfuric acid) or coupling reagents like 1-tosylimidazole can enhance efficiency . Evidence from ethyl ester synthesis in supercritical fluids suggests that solvent polarity and reaction time significantly influence ester content and byproduct formation . Post-synthesis purification via fractional distillation or chromatography is critical, as distillation time inversely correlates with volatile ester content (e.g., hexanoic acid ethyl ester decreases with prolonged distillation) . Monitor reaction progress using TLC or in situ NMR to adjust conditions dynamically.

How can researchers resolve contradictions in reported data on ester stability under varying environmental conditions?

Answer:
Contradictions often arise from differences in experimental setups (e.g., pH, temperature, light exposure). For example, ethyl ester content in distilled liquors decreases with prolonged heating due to volatilization, while non-volatile esters (e.g., lactic acid ethyl ester) accumulate . To address discrepancies:

  • Standardize testing protocols (e.g., ASTM methods for thermal stability).
  • Use GC-MS or HPLC to track degradation products (e.g., acetic acid from ester hydrolysis) .
  • Cross-validate findings with computational models (e.g., DFT for predicting bond dissociation energies).

What advanced analytical techniques are essential for characterizing this compound’s structural and photophysical properties?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to confirm ester linkage (e.g., carbonyl resonance at ~170 ppm) and carbazole aromatic protons (δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.
  • Fluorescence Spectroscopy: Carbazole derivatives exhibit strong fluorescence; measure emission maxima and quantum yields in solvents of varying polarity to assess photostability .
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions, critical for material science applications .

What methodological challenges arise when studying the biological activity of carbazole-based esters, and how can they be mitigated?

Answer:

  • Solubility: Carbazole esters are often hydrophobic. Use biocompatible solvents (e.g., DMSO) or formulate as nanoparticles (e.g., using fibroin matrices ).
  • Cytotoxicity Screening: Differentiate between intrinsic toxicity and therapeutic effects using control compounds (e.g., unmodified carbazole).
  • Metabolic Stability: Perform in vitro assays with liver microsomes to assess esterase-mediated hydrolysis .
  • Target Selectivity: Combine molecular docking (e.g., with kinase or DNA targets) and in vivo models to validate mechanisms .

How can researchers design experiments to investigate the role of this compound in photoconductive materials?

Answer:

  • Optoelectronic Characterization: Measure charge-carrier mobility via time-of-flight (TOF) or field-effect transistor (FET) configurations.
  • Doping Studies: Introduce electron-deficient moieties (e.g., boronic esters) to enhance conductivity, as seen in carbazole-phenyl boronic acid derivatives .
  • Stability Testing: Expose materials to UV light and humidity, monitoring fluorescence quenching or conductivity loss .
  • Comparative Analysis: Benchmark against known photoconductive carbazoles (e.g., polyvinylcarbazole) to assess performance gaps .

What strategies are effective for quantifying trace impurities in this compound, and how do these impurities impact experimental outcomes?

Answer:

  • Chromatographic Methods: Use GC-MS with a polar column (e.g., DB-WAX) to separate and quantify volatile impurities (e.g., residual acetic acid) . For non-volatiles, HPLC with UV detection at 254 nm is optimal .
  • Impact Assessment: Even 0.1% impurities (e.g., unreacted carbazole) can alter fluorescence quantum yields or catalytic activity. Conduct control experiments with purified vs. impure batches to quantify effects .

How should researchers approach the development of eco-friendly synthetic routes for this compound?

Answer:

  • Solvent Selection: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., ethyl lactate) .
  • Catalysis: Use immobilized enzymes (e.g., lipases) for esterification under mild conditions, reducing energy consumption .
  • Waste Minimization: Employ continuous-flow reactors to enhance reaction efficiency and reduce byproducts .
  • Life-Cycle Analysis (LCA): Compare the environmental footprint of new methods to traditional routes using metrics like E-factor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.